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Compound of Interest

Compound Name: cis-1-Chloro-1-butene

Cat. No.: B1624030

Introduction: This technical guide provides an in-depth analysis of the spectroscopic data for
cis-1-chloro-1-butene (also known as (2)-1-chloro-1-butene), a halogenated alkene with the
CAS Registry Number 7611-86-1. The characterization of such molecules is fundamental in
fields ranging from synthetic chemistry to materials science. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
valuable resource for researchers, scientists, and professionals in drug development. All
presented data is supported by detailed experimental protocols and logical workflows to ensure

clarity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
molecular structure and connectivity of cis-1-chloro-1-butene by probing the magnetic
properties of its atomic nuclei, primarily *H and 13C.

Data Presentation

The 'H and 3C NMR spectral data are summarized below. The assignments correspond to the

following structure:
CHs(d)-CHz(c)-CH(b)=CH(a)-ClI

Table 1: *H NMR Spectroscopic Data for cis-1-Chloro-1-butene*
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Proton Assignment

Chemical Shift (5,
ppm)

Multiplicity

Coupling Constant
(J, H2)

J(a,b) = 7.0 Hz, J(a,c)

H(a ~6.1 Doublet of Triplets (dt
(a) plets (dt) 15 Hy
] J(b,a) = 7.0 Hz, J(b,c)
H(b) ~5.5 Doublet of Triplets (dt)
=7.5Hz
H(O) 01 Quintet (quint) J(c,b) = 7.5 Hz, J(c,d)
c ~2. uintet (quin
a =7.5Hz
H(d) ~1.0 Triplet (t) J(d,c)=7.5Hz

Note: Data is estimated based on typical values for similar structures. Precise values should be
obtained from direct experimental measurement.

Table 2: 13C NMR Spectroscopic Data for cis-1-Chloro-1-butene*

Carbon Assignment Chemical Shift (6, ppm)

C(a) ~120.0
C(b) ~128.5
C(c) ~26.0
C(d) ~13.5

Note: Data is estimated based on typical values for vinylic and alkyl carbons adjacent to
electronegative atoms.[1][2][3][4] The presence of the electronegative chlorine atom causes a
downfield shift in the adjacent carbons (C(a) and C(b)).

Experimental Protocol: *H and **C NMR

A standard protocol for acquiring high-resolution NMR spectra of a volatile liquid like cis-1-
chloro-1-butene is as follows:

o Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of cis-1-
chloro-1-butene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls).
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The use of a deuterated solvent is crucial to avoid large solvent signals in the H NMR
spectrum. Tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (& = 0.0 ppm).

o Transfer to NMR Tube: The prepared solution is carefully transferred into a clean, high-
quality 5 mm NMR tube. The liquid column height should be approximately 4-5 cm to ensure
it is within the detection region of the spectrometer's probe.

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer.

e Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium
signal of the solvent. The magnetic field homogeneity is then optimized through a process
called "shimming" to achieve sharp, symmetrical peaks.

o Data Acquisition: For *H NMR, a standard pulse-acquire sequence is used. For 133C NMR, a
proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing
C-H coupling, resulting in a single peak for each unique carbon atom.

o Data Processing: The acquired Free Induction Decay (FID) signal is converted into a
frequency-domain spectrum using a Fourier Transform (FT). The spectrum is then phased,
baseline-corrected, and referenced to the internal standard (TMS).

Workflow Visualization
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NMR Sample Preparation and Analysis Workflow.
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Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations such as stretching and
bending.

Data Presentation

The vapor phase IR spectrum of cis-1-chloro-1-butene exhibits several characteristic
absorption bands.[5] Key peaks are identified and assigned to their corresponding vibrational
modes in the table below.

Table 3: Principal IR Absorption Bands for cis-1-Chloro-1-butene*

Vibrational Mode

Wavenumber (cm~12) Intensity .
Assignment
~3050 Medium =C-H Stretch (vinylic)
2850-2975 Strong C-H Stretch (alkyl CHs, CH2)[6]
~1650 Medium C=C Stretch (alkene)
~1460 Medium C-H Bend (alkyl scissoring)
=C-H Bend (out-of-plane,
~950 Strong
Ilwagll)
~700 Strong C-CI Stretch

Note: Data is based on the spectrum available from the NIST Chemistry WebBook and typical
values for substituted alkenes.[6][7]

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

The vapor phase spectrum can be obtained using the following methodology:
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o Sample Preparation: A small amount of liquid cis-1-chloro-1-butene is injected into an
evacuated gas cell. The cell is typically a glass cylinder with windows made of an IR-
transparent material (e.g., KBr or NaCl) at both ends.

o Background Spectrum: A background spectrum of the empty gas cell is collected first. This
allows for the subtraction of any signals originating from atmospheric gases (like COz and
H20) or the cell itself.

o Sample Spectrum: The IR beam from the spectrometer is passed through the gas cell
containing the sample vapor. The detector measures the intensity of the transmitted radiation
as a function of wavenumber.

» Data Processing: The instrument's software performs a Fourier Transform on the raw data
(interferogram) to generate the spectrum. The background spectrum is then automatically
subtracted from the sample spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization
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Simplified Workflow of an FT-IR Spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio (m/z) of ionized molecules. It provides information about the molecular weight and
elemental composition and can reveal structural details through the analysis of fragmentation
patterns.

Data Presentation

The electron ionization (El) mass spectrum of cis-1-chloro-1-butene is characterized by a
molecular ion peak and several fragment ions.[8] Due to the natural isotopic abundance of
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chlorine (3>Cl:37Cl = 3:1), any fragment containing a chlorine atom will appear as a pair of peaks
(M and M+2) separated by two m/z units, with an intensity ratio of approximately 3:1.[9]

Table 4: Major lons in the Mass Spectrum of cis-1-Chloro-1-butene*

m/z Relative Intensity (%) Proposed Fragment lon

[CaH737CI]* (Molecular lon,

92 ~30 M+2)

90 100 [CaH735CI]+ (Molecular lon, M)
61 ~85 [CsH23>CI+

55 ~95 [CaH7]* (Loss of CI)

39 ~70 [CsHs]*+

27 ~65 [C2Hs]*+

Note: Relative intensities are approximate and based on data from the NIST Mass
Spectrometry Data Center.[5][8] The base peak is the molecular ion at m/z 90.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Atypical EI-MS experiment involves the following steps:

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-
vacuum environment of the mass spectrometer, where it vaporizes.

¢ lonization: The gaseous molecules are bombarded by a high-energy electron beam (typically
70 eV). This process ejects an electron from the molecule, creating a positively charged
radical ion known as the molecular ion (M+).

o Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its
fragmentation into smaller, charged ions and neutral radicals. This fragmentation occurs in
predictable ways based on bond strengths and fragment stability.[10]
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o Acceleration: The positively charged ions (both the molecular ion and fragment ions) are
accelerated by an electric field into the mass analyzer.

e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing
relative intensity versus m/z.

Workflow Visualization
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Primary Fragmentation Pathway of cis-1-Chloro-1-butene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.docbrown.info/page06/spectra2/but-1-ene-nmr13c.htm
https://www.docbrown.info/page06/spectra2/but-1-ene-nmr13c.htm
https://www.docbrown.info/page06/spectra2/but-1-ene-nmr13c.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/12%3A_Nuclear_Magnetic_Resonance_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_C_NMR_Spectra
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-1-Chloro-1-butene
https://docbrown.info/page06/spectra2/but-1-ene-ir.htm
https://docbrown.info/page06/spectra2/but-1-ene-ir.htm
https://docbrown.info/page06/spectra2/but-1-ene-ir.htm
https://webbook.nist.gov/cgi/inchi?ID=C7611861&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7611861&Mask=1E9F
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7611861
https://www.benchchem.com/product/b1624030#spectroscopic-data-of-cis-1-chloro-1-butene-nmr-ir-ms
https://www.benchchem.com/product/b1624030#spectroscopic-data-of-cis-1-chloro-1-butene-nmr-ir-ms
https://www.benchchem.com/product/b1624030#spectroscopic-data-of-cis-1-chloro-1-butene-nmr-ir-ms
https://www.benchchem.com/product/b1624030#spectroscopic-data-of-cis-1-chloro-1-butene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1624030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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